Vapor Pressure Comparison: TDEAS Exhibits Lower Volatility Than TDMAS, Enabling Distinct ALD Process Windows
The vapor pressure of TDEAS was measured at 11.7 kPa at 138–140°C, whereas TDMAS exhibited a vapor pressure of 2.4 kPa at a lower temperature range of 48–50°C [1]. This demonstrates that TDEAS requires higher temperatures to achieve comparable volatility, which is a critical parameter for designing precursor delivery systems and ALD pulse conditions.
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 11.7 kPa at 138–140°C |
| Comparator Or Baseline | Tris(dimethylamino)silane (TDMAS): 2.4 kPa at 48–50°C |
| Quantified Difference | TDEAS achieves similar vapor pressure at approximately 90°C higher temperature |
| Conditions | Distillation method; synthesized TDEAS vs. commercial TDMAS |
Why This Matters
This difference dictates the operational temperature range of precursor bubblers and the thermal budget required for consistent vapor draw, directly influencing ALD process integration and throughput.
- [1] Israr, F. (2024). Sustainable silicon precursors for ALD. Master's thesis, Aalto University, School of Chemical Engineering, pp. 36-38. View Source
